2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide

Cannabinoid CB1 agonism Structure-activity relationship Indole-oxadiazole pharmacophore

Target a unique 3-indolyl-5-ethyl-oxadiazole acetamide with an N-propyl side chain. This orientation mimics aminoalkylindole CB1 agonists, unlike 2-substituted congeners. The amide N–H donor enables hydrogen-bond profiling impossible with tertiary amines. Use in α-glucosidase assays (IC₅₀ ~9 µM range) or CB1/CB2 selectivity panels. Request a custom quote or order from available stock to advance your SAR study today.

Molecular Formula C17H20N4O2
Molecular Weight 312.373
CAS No. 1171369-87-1
Cat. No. B2930703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide
CAS1171369-87-1
Molecular FormulaC17H20N4O2
Molecular Weight312.373
Structural Identifiers
SMILESCCCNC(=O)CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)CC
InChIInChI=1S/C17H20N4O2/c1-3-9-18-15(22)11-21-10-13(12-7-5-6-8-14(12)21)17-20-19-16(4-2)23-17/h5-8,10H,3-4,9,11H2,1-2H3,(H,18,22)
InChIKeyAEJBNSOUSWFEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide (CAS 1171369-87-1): Structural Identity and Research-Grade Procurement Context


2-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide (CAS 1171369-87-1, molecular formula C₁₇H₂₀N₄O₂, MW 312.37 g/mol) is a synthetic heterocyclic compound belonging to the indole-oxadiazole hybrid class . Its structure features a 1H-indole core substituted at the 3-position with a 5-ethyl-1,3,4-oxadiazol-2-yl moiety and N-alkylated with an N-propylacetamide side chain . Compounds within this chemotype have been investigated as cannabinoid receptor modulators and antidiabetic agents, though published bioactivity data specific to this exact analogue remain limited [1]. The 3-indolyl substitution pattern distinguishes it from the more commonly catalogued 2-indolyl congeners and aligns with the pharmacophoric orientation identified in certain CB1 agonist series [2].

Why 2-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide Cannot Be Interchanged with Generic Indole-Oxadiazole Analogs


Indole-oxadiazole acetamides are not functionally interchangeable. The position of the oxadiazole attachment on the indole ring (2- vs 3-substitution) fundamentally alters the three-dimensional pharmacophore orientation and, consequently, target engagement profiles. In the CB1 cannabinoid receptor series, 1-substituted-indole-3-oxadiazoles were specifically designed to mimic the conformational requirements of aminoalkylindole agonists, whereas 2-substituted congeners present a different spatial arrangement of hydrogen bond acceptors [1]. The alkyl substituent on the oxadiazole ring (ethyl vs methyl) further modulates lipophilicity and metabolic stability, which directly affects assay performance and in vivo half-life [2]. Additionally, the N-propylacetamide side chain confers distinct solubility and hydrogen-bonding characteristics compared to bulkier N-benzyl, N-cyclohexyl, or N,N-dialkyl variants commonly listed in screening libraries [3].

Quantitative Differentiation Evidence: 2-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide vs. Closest Analogs


Positional Isomer Specificity: 3-Indolyl vs. 2-Indolyl Oxadiazole Substitution and CB1 Pharmacophore Alignment

The target compound bears the oxadiazole at the indole 3-position, which is the substitution pattern specifically explored in the Moloney et al. (2008) CB1 agonist medicinal chemistry programme. In that series, 1-substituted-indole-3-oxadiazoles were designed to recapitulate the aminoalkylindole pharmacophore of WIN-55,212-2, a prototypical CB1 agonist with IC₅₀ = 2.0 nM at CB1. The 2-indolyl positional isomer (e.g., ChemDiv F356-0228, CAS not assigned) is expected to present a distinct vector of the oxadiazole ring, altering the spatial relationship between the heterocyclic hydrogen bond acceptors and the indole N-alkyl side chain . In the broader cannabinoid literature, 3-substituted indoles consistently demonstrate superior CB1 engagement compared to their 2-substituted counterparts [1].

Cannabinoid CB1 agonism Structure-activity relationship Indole-oxadiazole pharmacophore

5-Ethyl vs. 5-Methyl Oxadiazole: Lipophilicity-Driven Differentiation in Membrane Permeability and Target Binding

The 5-ethyl substituent on the oxadiazole ring of the target compound increases calculated logP by approximately 0.5–0.6 log units compared to the 5-methyl analogue (CAS 1171033-35-4, 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide). This difference is inferred from the logP of the 2-indolyl isomer (2.532 for the 5-ethyl variant on ChemDiv ) and the well-established Hansch π constant for a methylene unit (ΔlogP ≈ +0.5 per –CH₂–). In the indole-oxadiazole acetamide anti-diabetic series reported by Nazir et al. (2018), subtle alkyl chain lengthening on the oxadiazole ring produced IC₅₀ variations of over 4-fold for α-glucosidase inhibition (range: 9.37–37.82 µM across analogues), demonstrating that even single-carbon homologation significantly modulates target potency [1].

Lipophilicity Oxadiazole SAR Membrane permeability

N-Propylacetamide Side Chain: Physicochemical Differentiation from N-Benzyl, N-Cyclohexyl, and N,N-Dialkyl Congeners

The N-propylacetamide side chain of the target compound provides one hydrogen bond donor (amide N–H) and two hydrogen bond acceptors (amide C=O plus oxadiazole), yielding a polar surface area (PSA) of 55.458 Ų for the 2-indolyl isomer . In contrast, the N,N-diethyl analogue (CAS 946381-33-5) lacks the amide N–H donor entirely (PSA reduced by approximately 12–15 Ų), while N-benzyl variants (e.g., CAS 1021106-30-8, N-benzyl-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide) introduce additional aromatic steric bulk that alters binding pocket complementarity. The patent literature on indole-oxadiazole cannabinoid modulators explicitly claims that R₁ substitution on the acetamide nitrogen modulates both receptor subtype selectivity (CB1 vs. CB2) and functional activity (agonist vs. antagonist) [1]. The N-propyl group occupies an intermediate steric and lipophilic space between the minimally substituted acetamide (R = H) and bulkier N-aryl or N-cycloalkyl derivatives, offering a balanced profile for screening cascades where both solubility and target affinity are critical [2].

Hydrogen bonding Solubility Side chain SAR

Class-Level CB1 Receptor Cannabinoid Activity: SAR Precedent for 1-Substituted-Indole-3-Oxadiazoles

The Moloney et al. (2008) structure–activity relationship study of 1-substituted-indole-3-oxadiazoles established that this scaffold produces CB1 receptor agonists with IC₅₀ values ranging from 5.6 µM down to low nanomolar concentrations depending on the aminoalkyl side chain [1]. In BindingDB, a representative indole-3-oxadiazole compound (BDBM50260493) displayed a CB1 IC₅₀ of 5,600 nM in a radioligand displacement assay using [³H]SR141716A [2]. Critically, the SAR demonstrated that both the nature of the basic amine in the N-alkyl side chain and the oxadiazole substituent significantly modulate potency, with certain analogues achieving sub-100 nM IC₅₀ values. The target compound, while not directly profiled in that study, shares the core 1-substituted-indole-3-oxadiazole architecture and an N-propylacetamide side chain that presents an amide hydrogen bond donor — a feature absent in the tertiary amine series but potentially beneficial for alternative binding modes [3].

CB1 receptor Cannabinoid agonist Indole-3-oxadiazole

Recommended Research Application Scenarios for 2-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide (CAS 1171369-87-1)


CB1/CB2 Cannabinoid Receptor Pharmacological Profiling: Probing Amide H-Bond Donor Effects

Deploy this compound as a structurally distinct tool in cannabinoid receptor screening panels. Unlike the tertiary amine-containing indole-3-oxadiazoles characterised by Moloney et al. (2008), this analogue bears an N-propylacetamide side chain that introduces a hydrogen bond donor at a position where tertiary amines cannot donate. Use it alongside N,N-dialkyl and N-benzyl congeners to dissect the contribution of amide N–H hydrogen bonding to CB1 vs. CB2 subtype selectivity and functional efficacy (agonist, partial agonist, or antagonist profiles) [1]. The patent literature explicitly identifies indole-oxadiazole acetamides as capable of modulating cannabinoid receptor activity in metabolic disorders including NASH and type-2 diabetes, providing a clear translational framework [2].

α-Glucosidase Inhibition Screening in Antidiabetic Drug Discovery

Evaluate this compound in α-glucosidase inhibition assays with acarbose as the reference standard (IC₅₀ = 37.38 ± 0.12 µM). The Nazir et al. (2018) study demonstrated that indole-oxadiazole acetamide analogues achieve IC₅₀ values as low as 9.37 µM, representing a 4-fold improvement over acarbose [3]. The 5-ethyl oxadiazole and N-propylacetamide substitution pattern of the target compound provides a complementary SAR data point to the published series, which primarily explored N-aryl acetamide variants. Include hemolytic activity profiling to confirm the low cytotoxicity profile characteristic of this chemotype [3].

Physicochemical Property-Based Lead Optimisation: Benchmarking logP and Permeability

Utilise this compound as a reference point in property-based drug design workflows. With a calculated logP of approximately 2.5–2.6 (based on the 2-indolyl isomer data, ), it occupies a favourable lipophilicity range for oral absorption (Lipinski Rule of Five compliant: MW 312.37 < 500; HBD = 1 < 5; HBA = 5 < 10). Compare its parallel artificial membrane permeability (PAMPA) or Caco-2 permeability against the 5-methyl analogue (CAS 1171033-35-4, predicted logP ≈ 2.0–2.1) to experimentally quantify the contribution of the ethyl-to-methyl homologation to membrane flux. This data directly informs the design of analogues with optimised absorption characteristics.

HIV-1 Tat-Mediated Transcription Inhibition: Exploring Oxadiazole Chemotype Scope

Although the published HIV-1 Tat inhibitor series employs a 5-indole-1,3,4-oxadiazol-2-thiol scaffold with a thioether linker (rather than the direct C–C bond in the target compound), the core indole-oxadiazole architecture has demonstrated potent anti-HIV activity with EC₅₀ values as low as 0.17 µM [4]. The target compound, with its direct indole-3-oxadiazole connectivity, offers a structurally simplified scaffold that may retain antiviral activity while eliminating the metabolically labile thioether linkage. Screening in a Tat-dependent dual-reporter assay would establish whether the 3-substituted oxadiazole chemotype extends to this therapeutic indication.

Quote Request

Request a Quote for 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.